N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-9-7-12-28-21(17)25-22-19(23(28)29)15-20(27(22)13-8-14-31-3)24(30)26(2)16-18-10-5-4-6-11-18/h4-7,9-12,15H,8,13-14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQPXFIPCDGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities , particularly in the fields of antiviral and anticancer research . This article reviews its biological activity, mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3 |
| Molecular Weight | 446.54 g/mol |
| CAS Number | 900278-05-9 |
The compound features a complex bicyclic structure known for diverse biological activities. The presence of the carboxamide group enhances its solubility and bioactivity, while the methoxypropyl and benzyl substituents significantly influence its interactions with biological targets.
Research indicates that compounds in this class may act as potent inhibitors of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 plays a crucial role in various immunological disorders. The inhibition of this enzyme can lead to therapeutic effects in conditions such as:
- Lupus
- Multiple sclerosis
- Rheumatoid arthritis
- Psoriasis
- Type 1 diabetes
- Cancer
Antiviral Activity
A recent study highlighted the antiviral potential of N-benzyl derivatives against SARS-CoV-2. In vitro assays demonstrated that several derivatives exhibited over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells. Molecular docking simulations indicated favorable non-covalent interactions within the binding pocket of the main protease (Mpro), suggesting a mechanism for their antiviral activity .
Anticancer Activity
The anticancer properties of this compound were evaluated through various assays against different cancer cell lines. For instance, derivatives displayed significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values for some derivatives were reported as low as 17.83 µM and 19.73 µM, respectively, indicating potent activity compared to standard treatments like Cisplatin .
Anticonvulsant Activity
In addition to its antiviral and anticancer properties, N-benzyl derivatives have shown promising anticonvulsant activity. Studies demonstrated that these compounds could effectively reduce seizure activity in animal models, with specific ED50 values indicating their efficacy .
Case Studies
- Antiviral Study : A group of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines was synthesized and tested against SARS-CoV-2. The study confirmed their potential as effective inhibitors with a significant reduction in viral load without substantial cytotoxicity .
- Anticancer Evaluation : A series of synthesized derivatives were tested for their effects on breast cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced antiproliferative activity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentrations (IC50) were determined using MTT assays, revealing potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential enzymatic pathways within microbial cells.
- Case Study : A series of derivatives were tested against a panel of bacterial strains, showing varying degrees of inhibition. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity .
Anti-inflammatory Effects
Another promising application is in the realm of anti-inflammatory therapies:
- Mechanism : The compound may exert its effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
- Case Study : Molecular docking studies supported these findings by demonstrating favorable binding interactions with COX and LOX active sites, suggesting potential as a dual inhibitor for inflammatory conditions .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N-1 and Carboxamide
Compound 1 : N,1-Bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (RN 906261-75-4)
- Key difference : Dual 3-methoxypropyl groups at N-1 instead of a benzyl group.
Compound 2 : N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900887-75-4)
- Key difference : 4-Isopropylphenyl substituent on the carboxamide.
- Impact : Bulkier aromatic group may enhance hydrophobic interactions with target proteins but reduce metabolic stability .
Compound 3 : N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900262-41-1)
- Key difference : 2,4-Dimethoxyphenyl group on the carboxamide.
- Impact : Methoxy groups improve solubility and hydrogen-bonding capacity, which could enhance binding affinity to polar active sites .
Compound 4 : N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 724738-93-6)
Structural and Pharmacokinetic Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Formula | C₂₆H₂₈N₄O₃ (estimated) | C₂₄H₃₀N₄O₄ | C₂₄H₂₆N₄O₃ | C₂₅H₂₈N₄O₅ |
| Molecular Weight | ~460.5 g/mol | 450.5 g/mol | 418.5 g/mol | 464.5 g/mol |
| Key Substituents | N-Benzyl, 3-methoxypropyl | Bis(3-methoxypropyl) | 4-Isopropylphenyl | 2,4-Dimethoxyphenyl |
| Predicted logP | ~2.8 (moderate lipophilicity) | ~1.9 (more hydrophilic) | ~3.5 (more lipophilic) | ~2.1 (balanced) |
| pKa (Predicted) | ~14.76 | ~14.50 | ~14.80 | ~14.30 |
Notes:
- The target compound’s benzyl group balances lipophilicity and aromatic interactions, whereas analogs with aliphatic chains (e.g., Compound 4) prioritize solubility.
- Bulkier groups (e.g., 4-isopropylphenyl in Compound 2) may hinder binding to sterically constrained targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrido-pyrrolo-pyrimidine cores and functionalization via carboxamide coupling. Key steps include:
- Cyclization : Use of microwave-assisted or thermal conditions to form the tricyclic core.
- Substituent introduction : Alkylation or benzylation under basic conditions (e.g., NaH/DMF) to install the 3-methoxypropyl and benzyl groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to achieve >95% purity .
Q. How is the compound characterized structurally?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include δ ~2.5–3.5 ppm (N-methyl and methoxypropyl groups) and aromatic protons (δ ~7.0–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (404.47 g/mol) and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of the tricyclic core (if single crystals are obtainable) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Antiviral assays : Measure inhibition of viral replication (e.g., HIV-1 RT inhibition) using cell-based models (e.g., MT-4 cells) with IC₅₀ calculations.
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with comparison to reference drugs (e.g., doxorubicin).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) to identify potential targets .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Experimental replication : Standardize assay conditions (cell passage number, solvent controls).
- Statistical analysis : Use factorial design (e.g., ANOVA) to identify variables (e.g., serum concentration, incubation time) affecting results.
- Meta-analysis : Compare data across studies using PubChem BioAssay data or ChEMBL entries to identify trends .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or salt formation (e.g., hydrochloride).
- Formulation : Use nanoemulsions or liposomal encapsulation to enhance aqueous solubility.
- Pharmacokinetic profiling : Conduct ADME studies (e.g., liver microsome stability, plasma protein binding) to guide structural modifications .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace benzyl with substituted aryl groups) and test bioactivity.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to hypothesized targets (e.g., kinases).
- Data clustering : Apply QSAR models (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity .
Q. What experimental designs are recommended for investigating the compound’s mechanism of action?
- Methodology :
- Target identification : CRISPR-Cas9 knock-out screens or affinity chromatography with biotinylated probes.
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects.
- In vivo validation : Use zebrafish or murine xenograft models to confirm target engagement .
Q. How can metabolic stability be assessed to reduce off-target toxicity?
- Methodology :
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS.
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to identify enzyme interactions.
- Metabolite identification : HRMS/MS to characterize phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
